Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Overview
Description
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the reaction of 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound shares a similar naphthalene core structure but lacks the carboxylate ester group.
Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar in structure but with the amino and carboxylate groups positioned differently on the naphthalene ring.
Uniqueness
Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h6-7H,2-5,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKNPTDHQDQDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCCC2=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444913-37-5 | |
Record name | methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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